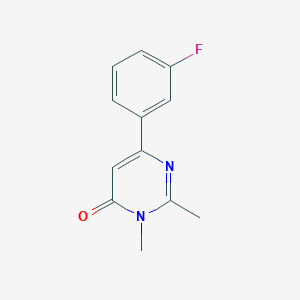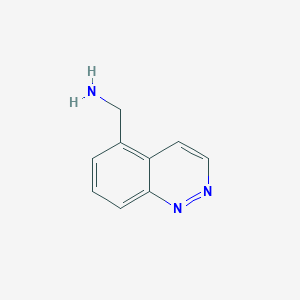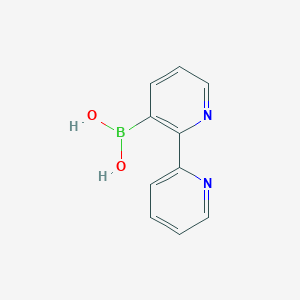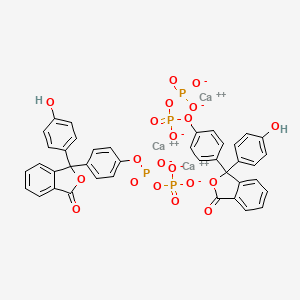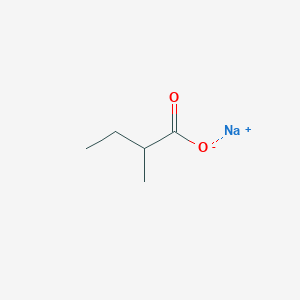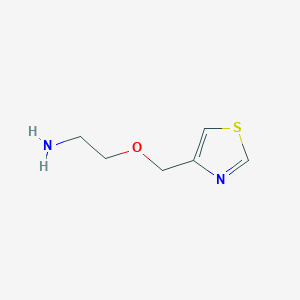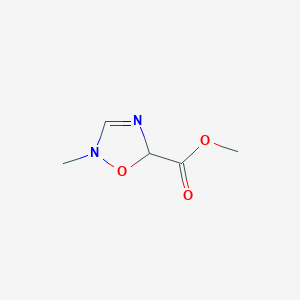
1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride is a chemical compound with the molecular formula C10H15BrClNO2 It is a derivative of phenethylamine and contains bromine and methoxy functional groups
Métodos De Preparación
The synthesis of 1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride typically involves the bromination of 3,4-dimethoxyphenylacetonitrile followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine in acetic acid for the bromination step, and methyl iodide in the presence of a base for the methylation step. The final product is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as thiols, amines, or cyanides under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Aplicaciones Científicas De Investigación
1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(2-Bromo-3,4-dimethoxyphenyl)-N-methylmethanamine hydrochloride can be compared with other similar compounds, such as:
2-(2-Bromo-3,4-dimethoxyphenyl)ethan-1-amine hydrochloride: This compound has a similar structure but differs in the position of the bromine atom and the presence of an ethyl group instead of a methyl group.
4-Bromo-2,5-dimethoxyphenethylamine: This compound is another phenethylamine derivative with bromine and methoxy groups but differs in the position of these groups on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H15BrClNO2 |
|---|---|
Peso molecular |
296.59 g/mol |
Nombre IUPAC |
1-(2-bromo-3,4-dimethoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-12-6-7-4-5-8(13-2)10(14-3)9(7)11;/h4-5,12H,6H2,1-3H3;1H |
Clave InChI |
DRQMWXNAUWWAEF-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C(=C(C=C1)OC)OC)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


